4-(2-Fluorobenzoyl)-1-methylpiperidine
Overview
Description
4-(2-Fluorobenzoyl)-1-methylpiperidine is a useful research compound. Its molecular formula is C13H16FNO and its molecular weight is 221.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profile and Behavioral Analysis
4-(2-Fluorobenzoyl)-1-methylpiperidine and related compounds have been explored for their pharmacological properties, particularly in the field of neuroscience. A study highlighted the properties of a compound with a similar structure, focusing on its potential as an antipsychotic agent. This research demonstrated the compound's efficacy in attenuating certain behaviors induced by other agents, suggesting a mechanism of action linked to 5-HT2A receptors, which are significant in neuropsychiatric disorders (Vanover et al., 2006).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds structurally related to this compound. One study focused on the synthesis of novel derivatives involving benzoyl and other functional groups, offering insights into their structural properties (Foks, Pancechowska-Ksepko, & Gobis, 2014). Another research effort explored the synthesis of compounds with antibacterial properties, indicating the potential for such molecules in medical applications (Aziz-ur-Rehman et al., 2017).
Structural Analysis and Conformation
The structural analysis of compounds similar to this compound has been a subject of interest in research. Studies have used techniques like NMR, X-ray diffraction, and vibrational spectroscopy to understand the molecular conformation and stability of such compounds (Ribet et al., 2005).
Application in Antitumor Activity
Research has also been directed towards the antitumor potential of compounds related to this compound. A study synthesized a derivative and evaluated its structure and antitumor activity, showing promising results against specific cancer cell lines (Zhou et al., 2021).
Potential in Neuropharmacology
Some compounds with structural similarities to this compound have been investigated for their role in modulating brain function. One study examined the effects of a compound on compulsive food consumption in a rat model, indicating the potential implications of such molecules in understanding and treating neuropsychiatric disorders (Piccoli et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally related to benzodiazepines , which primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system. These receptors play a crucial role in inhibitory neurotransmission, contributing to sedative, anxiolytic, and muscle relaxant effects .
Mode of Action
This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
Benzodiazepines, which it is structurally related to, primarily affect the gabaergic system, enhancing the inhibitory effects of gaba neurotransmission .
Pharmacokinetics
Benzodiazepines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to benzodiazepines, it may enhance gabaergic neurotransmission, leading to decreased neuronal excitability .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .
Properties
IUPAC Name |
(2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15-8-6-10(7-9-15)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCURGXTUQIQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525112 | |
Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-45-1 | |
Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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